molecular formula C16H22N2O5S B13779057 Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- CAS No. 65907-27-9

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-

Cat. No.: B13779057
CAS No.: 65907-27-9
M. Wt: 354.4 g/mol
InChI Key: DPXKLWCAXBBFQU-UHFFFAOYSA-N
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Description

The compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex benzofuran derivative featuring a 2,3-dihydro-2,2-dimethylbenzofuran core substituted at position 7 with a modified carbamate group. The substituent includes an N-methyl-N-ethoxycarbonylaminothio moiety, which introduces both thioether and ethoxycarbonyl functionalities.

Key structural features:

  • Benzofuran core: A fused bicyclic system with oxygen in the furan ring.
  • 2,3-Dihydro modification: Reduces aromaticity, increasing stability.
  • 7-position substituent: A carbamoyloxy group modified with sulfur and ethoxycarbonyl groups, likely influencing bioavailability and receptor interactions.

Properties

CAS No.

65907-27-9

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C16H22N2O5S/c1-6-21-14(19)17(4)24-18(5)15(20)22-12-9-7-8-11-10-16(2,3)23-13(11)12/h7-9H,6,10H2,1-5H3

InChI Key

DPXKLWCAXBBFQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the dihydro, dimethyl, and carbamoyloxy groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • : Benzofuran carboxamides with tert-butyl or cyclic amine groups exhibit nanomolar affinity for CB2, suggesting substituent bulk is critical for selectivity .
  • : The hydroxyl metabolite of carbofuran is less toxic but environmentally persistent, raising concerns about analogous metabolites from the target compound .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- , exploring its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H22N2O5S
  • Molecular Weight : 358.42 g/mol
  • CAS Number : 47756

This compound features a benzofuran core with various substituents that potentially influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with cellular targets involved in cancer proliferation. Its derivatives have shown promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.
  • Case Study : A structure–activity relationship (SAR) analysis demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with a phenolic hydroxyl group exhibited increased binding interactions with DNA, leading to enhanced anticancer effects .
CompoundIC50 (μM)Target Cell LineMechanism
Benzofuran Derivative 11.136Doxorubicin-sensitive cellsApoptosis induction
Benzofuran Derivative 20.46SQ20B (head and neck cancer)Cell cycle arrest
Benzofuran Derivative 3<0.60M. tuberculosis H37RvAntimycobacterial activity

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties:

  • In Vitro Studies : Compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives achieving an IC90 of less than 0.60 μM .
  • Therapeutic Index : The low cytotoxicity towards mammalian cells suggests a favorable therapeutic index for these compounds, making them promising candidates for further development .

Detailed Research Findings

  • Structure–Activity Relationship (SAR) :
    • The presence of specific functional groups (e.g., N-phenethyl carboxamide) significantly enhances antiproliferative activity.
    • Halogen substitutions on the benzofuran ring contribute to cytotoxicity; however, their position is crucial for efficacy .
  • Mechanisms of Action :
    • Compounds induce apoptosis by modulating key signaling pathways involved in cell survival and death.
    • Interaction with DNA and inhibition of topoisomerases have been implicated in the anticancer activity of benzofuran derivatives .
  • Clinical Relevance :
    • The potential for lower side effects compared to traditional chemotherapeutics makes benzofuran derivatives attractive for further clinical evaluation.

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